Product packaging for Icos-13-ynoic acid(Cat. No.:CAS No. 94676-57-0)

Icos-13-ynoic acid

Cat. No.: B14356463
CAS No.: 94676-57-0
M. Wt: 308.5 g/mol
InChI Key: WLIMGYHPCVXHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icos-13-ynoic acid is a synthetic long-chain fatty acid characterized by a triple bond (alkyne) at the 13th carbon of its 20-carbon backbone. This structural feature makes it a valuable tool in biomedical research, particularly in the study of lipid metabolism and the development of novel therapeutic agents. Research into analogous fatty acids, such as omega-phenylated and acetylenic fatty acids, has demonstrated significant potential in targeting diseases like cancer and leishmaniasis. These compounds have been shown to exhibit cytotoxicity against cancer cell lines, including non-small cell lung cancer (A549), and against the promastigote and amastigote forms of Leishmania infantum parasites. The mechanism of action for such fatty acids is an area of active investigation; while they inhibit enzymes like topoisomerase IB, they may induce cell death through non-apoptotic pathways, as studies on similar compounds indicate a lack of caspase-3/7 activation. This compound is provided for research purposes to further explore these mechanisms and applications. It is strictly for laboratory use and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O2 B14356463 Icos-13-ynoic acid CAS No. 94676-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94676-57-0

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

icos-13-ynoic acid

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-6,9-19H2,1H3,(H,21,22)

InChI Key

WLIMGYHPCVXHGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCCCCCCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Acetylenic Icosanoic Acids

Isolation and Characterization from Biological Sources

While direct isolation of Icos-13-ynoic acid from natural sources is not extensively documented, related acetylenic fatty acids have been identified in a range of organisms, particularly in the marine environment.

Marine Organisms: Marine sponges, especially those belonging to the genus Stelletta, are a notable source of novel acetylenic acids. nih.govnih.gov Research has led to the isolation and characterization of various new acetylenic metabolites from these sponges. nih.gov The process of identifying these compounds typically involves bioactivity-guided fractionation, where extracts of the organism are systematically separated, and the resulting fractions are tested for biological effects. nih.gov Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to determine the precise chemical structure of the isolated compounds. nih.govnih.gov

Plants: Acetylenic fatty acids are also found in certain plant species. They are particularly common in tropical plants from the Santalales order, which includes the families Santalaceae and Olacaceae. gerli.com For instance, tariric acid (6-octadecynoic acid) was one of the first acetylenic fatty acids discovered in the seed fat of Picramnia sow. gerli.com

The following table provides examples of naturally occurring acetylenic fatty acids and their sources.

Compound NameSource Organism
Various Acetylenic AcidsStelletta sp. (Marine Sponge) nih.govnih.gov
Tariric AcidPicramnia sow (Plant) gerli.com
Stearolic AcidSantalaceae family (Plants) gerli.com
Santalbic Acid (Ximenynic Acid)Santalum album (Plant) gerli.com

Enzymatic Pathways in the Biosynthesis of Acetylenic Fatty Acids

The formation of the triple bond in acetylenic fatty acids is a fascinating biochemical process that involves modifications of standard fatty acid synthesis.

The biosynthesis of fatty acids begins with the precursor molecule acetyl-CoA. nih.govwikipedia.org Through a series of reactions catalyzed by a multi-enzyme complex known as fatty acid synthase, the carbon chain is elongated, typically in two-carbon increments. nih.govwikipedia.org

The introduction of unsaturation, including double and triple bonds, is generally understood to be the role of a class of enzymes called desaturases. It is hypothesized that acetylenases, a specific type of desaturase, are responsible for catalyzing the dehydrogenation of olefinic bonds (double bonds) in unsaturated fatty acids to create the acetylenic functionality (triple bond). mdpi.com This suggests that a precursor fatty acid with a double bond is a likely intermediate in the formation of an acetylenic fatty acid.

Isotopic labeling is a powerful technique used to trace the metabolic pathways of molecules within an organism. By introducing a precursor molecule containing a heavy isotope, such as carbon-13 (¹³C), researchers can follow the incorporation of this label into downstream products.

Metabolic Fates and Biotransformations of Acetylenic Fatty Acids in Organisms

Once synthesized, acetylenic fatty acids can undergo further metabolic transformations, leading to a diverse array of related compounds. The metabolic fate of these molecules is an area of ongoing research. It is known that fatty acids, in general, can be incorporated into more complex lipids, such as triglycerides and phospholipids, which serve as energy storage molecules and structural components of cell membranes, respectively. They can also be broken down to generate energy through processes like beta-oxidation.

The unique triple bond in acetylenic fatty acids may also make them substrates for specific enzymatic pathways, leading to the production of other specialized metabolites. The study of these biotransformations is crucial for understanding the biological roles of acetylenic fatty acids.

Biological Activities and Mechanistic Investigations of Acetylenic Icosanoic Acids

Antifungal Properties and Proposed Mechanisms of Action

Acetylenic fatty acids have demonstrated notable antifungal properties. These compounds represent a promising area of research for the development of new antifungal agents.

Studies on acetylenic fatty acids have revealed their potent efficacy against various fungal pathogens. For instance, 6-octadecynoic acid has been shown to exhibit significant antifungal activity against several strains of fluconazole-resistant Candida albicans, with IC50 values ranging from 0.45 to 0.65 µg/mL. nih.gov Similarly, 6-nonadecynoic acid displays strong inhibitory action against human fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. nih.gov The antifungal potency of these compounds is reported to be comparable to that of established antifungal drugs like amphotericin B and fluconazole, with the added benefit of low cytotoxicity in some cases.

Table 1: Antifungal Efficacy of Select Acetylenic Fatty Acids

Compound Fungal Strain Efficacy (IC50)

The antifungal mechanism of acetylenic acids appears to be linked to the disruption of fatty acid homeostasis. nih.gov Transcriptional profiling of Saccharomyces cerevisiae treated with 6-nonadecynoic acid revealed an alteration in the expression of genes involved in fatty acid metabolism. nih.gov Specifically, this acetylenic fatty acid was found to inhibit the formation of fatty acids longer than 14 carbons. nih.gov This disruption of fatty acid synthesis and regulation is a key aspect of its antifungal activity. The growth-inhibitory effects of 6-nonadecynoic acid on C. albicans could be reversed by the addition of exogenous oleate, further supporting the hypothesis that its primary target is fatty acid metabolism. nih.gov

Antiprotozoal Activities and Molecular Targets

Beyond their antifungal effects, acetylenic fatty acids have shown promise as antiprotozoal agents, particularly against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis.

A significant molecular target for the antiprotozoal activity of acetylenic fatty acids is the DNA topoisomerase IB enzyme of Leishmania donovani (LdTopIB). nih.govmdpi.com This enzyme is crucial for DNA replication and repair in the parasite. Several 2-alkynoic fatty acids have been shown to inhibit LdTopIB, with the effectiveness of inhibition being dependent on the carbon chain length. nih.gov For example, 2-octadecynoic acid is a potent inhibitor of LdTopIB with an EC50 value of 5.3 ± 0.7 μM. nih.gov Other related compounds, such as 2-hexadecynoic acid and 2-tetradecynoic acid, also inhibit the enzyme, though to a lesser extent. nih.gov Furthermore, (±)-2-methoxy-6-icosynoic acid has been studied for its inhibitory effect on LdTopIB, showing an EC50 of 53 µM. mdpi.com A noteworthy characteristic of these acetylenic fatty acids is their selectivity; they are less potent inhibitors of the human topoisomerase IB enzyme, which is a desirable trait for potential therapeutic agents. nih.gov

Table 2: Inhibition of Leishmania donovani Topoisomerase IB by Acetylenic Fatty Acids

Compound Efficacy (EC50/IC50)
2-octadecynoic acid EC50 = 5.3 ± 0.7 μM
2-hexadecynoic acid -
2-tetradecynoic acid -
(±)-2-methoxy-6-icosynoic acid EC50 = 53 µM
2-octadecynoic acid (in vitro activity against L. donovani) IC50 = 11.0 μM
2-hexadecynoic acid (in vitro activity against L. donovani) IC50 = 17.8–83.6 μM

The mechanism by which acetylenic fatty acids inhibit LdTopIB appears to differ from that of established topoisomerase inhibitors like camptothecin. mdpi.com Studies have shown that α-methoxylated fatty acids can inhibit a truncated form of LdTopIB that is resistant to camptothecin. mdpi.com This suggests a distinct binding site or mode of action for these fatty acid derivatives, which could be advantageous in overcoming resistance to existing drugs.

Interactions with Mammalian Cell Lines

The interaction of acetylenic fatty acids with mammalian cells is a critical aspect of their potential as therapeutic agents. While some acetylenic fatty acids have shown low cytotoxicity, it is also noted that they can be more toxic to mammalian cells than their α-methoxylated counterparts. nih.gov The effects of fatty acids on mammalian cells can be complex, influencing mitochondrial function and membrane properties. For instance, an overload of saturated fatty acids can lead to altered cell membrane composition and reduced fluidity in human macrophages. mdpi.com While specific studies on the effects of icos-13-ynoic acid on mammalian cell lines are not available, the general toxicity profile of acetylenic fatty acids suggests that this would be an important area for future investigation.

Effects on Cell Line Viability and Proliferation

While direct studies on this compound are limited, research into structurally similar acetylenic icosanoic acids provides significant insights into their potential biological effects. A study investigating the novel fatty acid (±)-2-methoxy-6-icosynoic acid demonstrated notable cytotoxic effects against specific human cancer cell lines.

After a 48-hour exposure, this α-methoxylated compound exhibited an EC50 value of 23±1 μM against the human SH-SY5Y neuroblastoma cell line. nih.gov Similarly, its effect on the human adenocarcinoma cervix cell line (HeLa) was measured at an EC50 of 26±1 μM. nih.gov In stark contrast, the non-methoxylated counterpart, 6-icosynoic acid, showed no cytotoxic activity (EC50 > 500 μM) against these cell lines. nih.gov This highlights that the presence and position of both the acetylenic bond and other functional groups are critical determinants of the compound's effect on cell viability.

CompoundCell LineExposure TimeEC50 Value (μM)
(±)-2-methoxy-6-icosynoic acidSH-SY5Y (Human Neuroblastoma)48 hours23 ± 1
(±)-2-methoxy-6-icosynoic acidHeLa (Human Adenocarcinoma Cervix)48 hours26 ± 1
6-icosynoic acidSH-SY5Y and HeLa48 hours> 500
2-methoxyicosanoic acidSH-SY5Y and HeLa48 hours> 300

Influence of Structural Modifications on Bioactivity Modulation

Structural modifications to acetylenic fatty acids can profoundly influence their biological activity. The introduction of an α-methoxy functionality is a key example of how a minor chemical alteration can induce a significant change in bioactivity.

As demonstrated in studies of 20-carbon fatty acids, the presence of an α-methoxy group was critical for inducing cytotoxicity in neuroblastoma and cervical cancer cells. nih.gov The non-methoxylated analog, 6-icosynoic acid, was inactive, as was the saturated counterpart, 2-methoxyicosanoic acid (EC50 > 300 μM). nih.gov This indicates that the cytotoxic effect is not solely due to the presence of the methoxy (B1213986) group or the alkyne bond individually, but rather a synergistic effect of both structural features within the fatty acid chain. nih.gov This principle underscores the potential for developing highly specific bioactive molecules by strategically modifying the structure of fatty acids like this compound.

Studies on Fatty Acid Metabolism and Protein Acylation

The internal alkyne group within this compound makes it a candidate for use as a chemical reporter or "clickable" analog to investigate fatty acid metabolism and protein acylation. nih.govnih.gov This methodology has become a powerful tool for studying dynamic post-translational modifications like protein palmitoylation. acs.orgnih.govnih.gov

The technique involves metabolically incorporating an alkyne-bearing fatty acid into cellular proteins. nih.gov The bioorthogonal alkyne handle does not interfere with cellular machinery but allows for subsequent chemical detection. nih.govfrontiersin.org Using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," an azide-tagged probe (such as a fluorophore or biotin) can be covalently attached to the fatty acid. nih.govnih.govcreative-proteomics.com This enables the visualization, identification, and quantification of the acylated proteins. nih.govcreative-proteomics.com

This approach offers significant advantages over older methods that required radioactive labels, which had safety concerns and long detection times. researchgate.net While analogs like 17-octadecynoic acid (17-ODYA) are commonly used to study S-palmitoylation, the principle applies to other acetylenic fatty acids. nih.govresearchgate.net The use of such clickable analogs allows researchers to profile fatty-acylated proteins on a large scale and investigate the specificity of fatty acyl group utilization by different proteins and enzymes. pnas.org

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural confirmation of Icos-13-ynoic acid. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of its atoms.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a long-chain alkynoic acid, specific protons exhibit characteristic chemical shifts. The protons on the carbons adjacent to the triple bond (propargylic protons) are particularly diagnostic, typically resonating in the range of δ 2.05–2.3 ppm. aocs.org The terminal methyl protons (ω-CH₃) appear far upfield, while the proton of the carboxylic acid group (-COOH) is found significantly downfield. The majority of the methylene (B1212753) (-CH₂-) protons in the long aliphatic chain overlap to form a complex multiplet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers direct insight into the carbon framework. The carbon atoms of the alkyne group have characteristic shifts typically found between δ 70–90 ppm. bhu.ac.in The carboxyl carbon (C-1) is the most deshielded, appearing around δ 180 ppm. aocs.org Similar to the proton spectrum, the methylene carbons in the bulk chain form a dense signal region around δ 29 ppm. aocs.org The differing chemical environments of the carbons near the functional groups (C-2, C-3) and near the chain terminus (ω-1, ω-2) allow for their distinct assignment.

The following table summarizes the expected NMR chemical shifts for this compound, based on data from analogous long-chain alkynoic acids. aocs.orgaocs.orgnih.gov

Assignment ¹H-NMR Expected Chemical Shift (δ ppm) ¹³C-NMR Expected Chemical Shift (δ ppm)
COOH10.0 - 12.0 (broad s)~180
C-2 (α-CH₂)~2.35 (t)~34
C-3 (β-CH₂)~1.63 (p)~25
C-4 to C-11 (-CH₂-)n~1.2-1.4 (m)~29
C-12, C-15 (Propargylic -CH₂-)~2.15 (m)~19
C-13, C-14 (Alkyne C≡C)N/A~80
C-16 to C-19 (-CH₂-)n~1.2-1.5 (m)~29-32
C-20 (ω-CH₃)~0.88 (t)~14
Note: Expected values are based on typical shifts for long-chain alkynoic acids in solvents like CDCl₃. Actual values can vary based on experimental conditions.

Mass Spectrometry (MS) Techniques for Identification and Quantification (e.g., ESI-FTMS, GC-MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, fatty acids like this compound are typically converted into more volatile derivatives, most commonly Fatty Acid Methyl Esters (FAMEs). scioninstruments.coms4science.at In electron ionization (EI) mode, the FAME produces a molecular ion peak (M⁺•) corresponding to its molecular weight. libretexts.org The fragmentation pattern is key to identification. Common fragments include those resulting from cleavage at various points along the alkyl chain. While EI fragmentation can be extensive, certain ions are characteristic of fatty acid structures. rsc.org

Electrospray Ionization-Fourier Transform Mass Spectrometry (ESI-FTMS): ESI is a softer ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. rsc.org This is particularly useful for accurately determining the molecular weight. When coupled with a high-resolution analyzer like a Fourier Transform Mass Spectrometer (FTMS), it allows for the determination of the precise elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected molecular ion, providing structural details. For unsaturated fatty acids, collision-induced dissociation (CID) of the [M-H]⁻ ion can help in localizing the position of the triple bond. nih.gov

The table below outlines the expected key mass-to-charge ratio (m/z) peaks for the methyl ester of this compound (Methyl icos-13-ynoate) in a typical GC-MS (EI) analysis.

m/z Value Proposed Fragment Identity Significance
322[M]⁺•Molecular Ion of Methyl Icos-13-ynoate
291[M-31]⁺Loss of methoxy (B1213986) group (-OCH₃) from the ester
74[C₃H₆O₂]⁺•McLafferty rearrangement fragment, characteristic of FAMEs
Note: Fragmentation of alkynes can be complex and may not always yield simple, predictable cleavage at the triple bond.

Chromatographic Separations in Complex Lipidomics and Metabolomics Studies (e.g., GC-FID, HPLC)

In the fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and metabolites in a biological system, chromatographic techniques are essential for separating individual components from highly complex mixtures. scioninstruments.comlabrulez.com

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of fatty acids. labrulez.comjppres.com After derivatization to FAMEs to increase volatility, the sample is separated on a long capillary column. s4science.at The retention time of a specific FAME is highly reproducible under constant conditions and is used for identification by comparison to known standards. The FID provides a response that is proportional to the amount of carbon being burned, allowing for accurate quantification of each fatty acid.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for analyzing fatty acids without derivatization. nih.gov Reversed-phase HPLC, using columns like C18, separates lipids based on their hydrophobicity. nih.gov When coupled with a mass spectrometer (LC-MS), HPLC provides an additional dimension of separation, which is critical for resolving isomeric and isobaric species that have the same mass but different structures. nih.gov This combination is a cornerstone of modern untargeted lipidomics, enabling the identification and relative quantification of hundreds of lipid species in a single analysis.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The presence of an alkyne group in a long-chain fatty acid suggests the potential for unique biological activities. Research on other acetylenic fatty acids has demonstrated significant bioactivity, including antiprotozoal and anticancer effects. For instance, compounds like 6-heptadecynoic acid and 6-icosynoic acid have shown effectiveness against Leishmania donovani promastigotes. nih.gov Similarly, α-methoxylated fatty acids, another class of modified lipids, exhibit enhanced anticancer properties compared to their non-methoxylated counterparts, suggesting that structural modifications are a viable strategy for improving therapeutic potential. researchgate.net

Future research should systematically screen Icos-13-ynoic acid for a range of biological activities. Key areas of investigation include:

Anticancer Properties: Evaluating its cytotoxicity against various cancer cell lines, such as leukemia, for which other modified fatty acids have shown promise. researchgate.net

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways, as compounds with similar structures are being explored for this purpose. ontosight.aiontosight.ai

Antimicrobial and Antiprotozoal Activity: Building on the findings from other acetylenic fatty acids, its efficacy against various pathogens, including parasites like Leishmania and bacteria, should be assessed. nih.gov

Metabolic Disease Modulation: In-silico studies on the related compound (Z)-icos-13-enoic acid have suggested potential interactions with targets like dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to diabetes. ijam.co.in Similar computational and experimental studies could reveal if this compound has a role in managing metabolic disorders.

Development of Efficient and Scalable Synthetic Routes for Specific Isomers

For any potential therapeutic or industrial application to be realized, the development of efficient and scalable methods for synthesizing this compound is paramount. The geometry of the molecule, including potential stereoisomers if chiral centers are introduced, could be critical for its biological function. Therefore, synthetic routes that allow for precise control over its structure are highly desirable.

Future synthetic chemistry research should focus on:

Stereoselective Synthesis: Developing methods to produce specific enantiomers or diastereomers of this compound derivatives, as biological systems often exhibit high stereoselectivity.

Scalability: Adapting existing synthetic methodologies for fatty acids to allow for the large-scale production necessary for extensive biological testing and potential commercialization. rsc.orgnih.govbeilstein-journals.org This includes optimizing reaction conditions and using cost-effective starting materials. nih.govnih.gov

Derivative Synthesis: Creating a library of this compound derivatives by introducing other functional groups (e.g., hydroxyl, methoxy) to explore structure-activity relationships and enhance biological efficacy. researchgate.net

In-depth Mechanistic Investigations at the Molecular and Cellular Levels

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent or research tool. The mechanisms of action for related fatty acids provide a roadmap for these investigations. For example, the metabolic pathway of (13Z)-eicosenoic acid involves cellular uptake and transport into mitochondria for β-oxidation. smpdb.ca Acetylenic fatty acids have also been shown to act as enzyme inhibitors, such as the inhibition of DNA topoisomerase IB by 6-icosynoic acid. nih.gov

Key mechanistic questions to be addressed include:

Enzyme Inhibition: Screening this compound against a panel of enzymes, particularly those involved in cancer and infectious diseases, such as topoisomerases and N-myristoyltransferase. nih.govrcsb.org

Membrane Interactions: Determining how the compound incorporates into and affects the properties of cell membranes, which can influence cellular signaling and transport processes.

Metabolic Fate: Tracing the metabolic pathway of this compound within cells to understand how it is processed and whether its metabolites possess biological activity.

Receptor Binding: Identifying specific protein receptors that this compound may bind to, thereby initiating signaling cascades within the cell.

Applications in Chemical Biology, Enzymology, and Biomedical Research

Beyond its direct therapeutic potential, this compound can be developed into a valuable tool for basic scientific research. The alkyne functional group is particularly useful as a "handle" for chemical biology techniques, such as click chemistry, which allows for the attachment of fluorescent dyes or affinity tags.

Future applications in these fields could include:

Chemical Probes: Synthesizing tagged versions of this compound to visualize its localization within cells, identify binding partners, and study metabolic pathways. The use of a tetradec-13-ynoic acid thioester to study N-myristoyltransferase in the malaria parasite provides a powerful precedent. rcsb.org

Enzyme Substrate Analogues: Using the compound as a substrate analogue to study the mechanism and kinetics of enzymes involved in fatty acid metabolism.

Biomedical Research Tools: Employing this compound to investigate the role of fatty acids in various physiological and pathological processes, contributing to a deeper understanding of lipid biology. smolecule.com

Q & A

Q. How can researchers leverage systematic reviews to contextualize this compound findings within existing literature?

  • Methodological Answer : Conduct PRISMA-guided reviews to synthesize evidence across databases (PubMed, Scopus). Use tools like Covidence for screening and data extraction. Highlight gaps (e.g., understudied metabolic pathways) to justify novel investigations. Cite primary sources exclusively to avoid secondary citation biases .

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